molecular formula C19H21NO5 B11705524 3-(4-Methoxybenzyl)-4-[(4-methoxyphenyl)amino]-4-oxobutanoic acid

3-(4-Methoxybenzyl)-4-[(4-methoxyphenyl)amino]-4-oxobutanoic acid

Cat. No.: B11705524
M. Wt: 343.4 g/mol
InChI Key: BXTXDEWRONTIFA-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl)-4-[(4-methoxyphenyl)amino]-4-oxobutanoic acid (IUPAC: 4-[(4-methoxybenzyl)amino]-4-oxobutanoic acid) is a substituted butanoic acid derivative featuring a 4-methoxybenzylamino group and a 4-oxobutanoic acid backbone.

Properties

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

4-(4-methoxyanilino)-3-[(4-methoxyphenyl)methyl]-4-oxobutanoic acid

InChI

InChI=1S/C19H21NO5/c1-24-16-7-3-13(4-8-16)11-14(12-18(21)22)19(23)20-15-5-9-17(25-2)10-6-15/h3-10,14H,11-12H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

BXTXDEWRONTIFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(CC(=O)O)C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)CARBAMOYL]BUTANOIC ACID typically involves the demethylation of 4-(4-Methoxyphenyl)butanoic acid using pyridinium hydrochloride. This reaction yields 4-hydroxyphenylbutyric acid, which is a key intermediate in the synthesis of the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows standard organic synthesis protocols, involving the use of appropriate reagents and reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)CARBAMOYL]BUTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)CARBAMOYL]BUTANOIC ACID has several scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)CARBAMOYL]BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biochemical pathways. Detailed studies on its mechanism of action are necessary to fully understand its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic Acid (CAS 59256-45-0)
  • Structural Difference : The methoxy group (-OCH₃) is replaced by an ethoxy group (-OCH₂CH₃).
  • The ethoxy group may reduce hydrogen-bonding capacity compared to methoxy.
  • Data : Molecular weight = 237.25 g/mol; melting point = 166.5°C; pKa = 4.73 .
4-[(3-Methoxyphenyl)amino]-4-oxobutanoic Acid (CAS 89573-90-0)
  • Structural Difference : Methoxy substitution at the meta position (3-position) instead of para (4-position).

Functional Group Modifications

4-[2-(4-Methoxyphenyl)acetohydrazido]-4-oxobutanoic Acid (CAS 346725-39-1)
  • Structural Difference: Incorporates an acetohydrazide group (-NH-NHCOCH₃) instead of the benzylamino group.
  • May exhibit different pharmacokinetic profiles .
2-[[(2S)-2-(Acetylamino)-2-carboxyethyl]thio]-4-[(4-methoxyphenyl)amino]-4-oxobutanoic Acid
  • Structural Difference: Features a thioether linkage (-S-) and acetylamino-carboxyethyl side chain.
  • The acetylamino group may improve solubility but reduce metabolic stability .

Complex Heterocyclic Analogs

4-((2,6-Bis(4-methoxyphenyl)pyrimidin-4-yl)amino)-4-oxobutanoic Acid
  • Structural Difference : Contains a pyrimidine ring with two 4-methoxyphenyl substituents.
4-{[3-(Ethoxycarbonyl)-5-ethylthiophen-2-yl]amino}-4-oxobutanoic Acid (CAS 333774-24-6)
  • Structural Difference : Includes a thiophene ring with ethoxycarbonyl and ethyl groups.

Key Findings and Implications

  • Functional Groups: Thioether or hydrazide modifications (e.g., ) introduce reactive sites but may compromise metabolic stability compared to the target compound’s benzylamino group.
  • Heterocyclic Analogs : Pyrimidine- or thiophene-containing derivatives () show promise in targeting nucleotide-binding enzymes but require more complex synthesis.

Biological Activity

3-(4-Methoxybenzyl)-4-[(4-methoxyphenyl)amino]-4-oxobutanoic acid, also known by its chemical structure C16H17N1O4, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC16H17N1O4
Molecular Weight299.31 g/mol
Melting Point148-150 °C
Boiling Point419.5 ± 25.0 °C
Density1.2 ± 0.1 g/cm³
LogP1.36

The biological activity of 3-(4-Methoxybenzyl)-4-[(4-methoxyphenyl)amino]-4-oxobutanoic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic processes. Preliminary studies suggest that the compound may exhibit enzyme inhibition properties, which could be beneficial in treating conditions such as cancer and inflammation.

Anticancer Properties

Research indicates that compounds with similar structures have shown promising anticancer activity. For example, studies on related oxobutanoic acids have demonstrated their potential to inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in disease progression. For instance, it may act as an inhibitor of falcipain-2, an enzyme vital for the survival of the malaria parasite Plasmodium falciparum . This suggests a potential application in antimalarial therapies.

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have also been documented. They are believed to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of related oxobutanoic acids on various cancer cell lines. The results indicated significant cytotoxicity against breast and colon cancer cells, with IC50 values indicating effective concentration ranges for therapeutic applications .

Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers evaluated the effects of structurally similar compounds on falcipain-2 activity. The results showed that these compounds effectively inhibited the enzyme's function, suggesting a pathway for developing new antimalarial drugs .

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